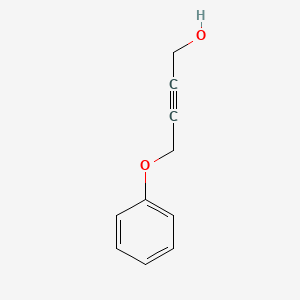

4-Phenoxybut-2-yn-1-ol

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C10H10O2 |

|---|---|

分子量 |

162.18 g/mol |

IUPAC名 |

4-phenoxybut-2-yn-1-ol |

InChI |

InChI=1S/C10H10O2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7,11H,8-9H2 |

InChIキー |

HXFSSJXRCCRQIG-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)OCC#CCO |

製品の起源 |

United States |

Synthetic Methodologies for 4 Phenoxybut 2 Yn 1 Ol and Analogous Phenoxyalkynols

Direct Synthetic Routes to 4-Phenoxybut-2-yn-1-ol

Direct synthetic routes offer a foundational approach to this compound, focusing on the sequential introduction of the necessary functional groups. These methods provide a high degree of control over the molecular structure.

A key step in the synthesis of this compound is the formation of the propargylic alcohol moiety. A notable method for this transformation involves the use of Rongalite (sodium hydroxymethanesulfinate) as a C1 unit source. This approach provides an efficient alternative to classical methods for preparing primary propargylic alcohols, which often necessitate low temperatures and the use of inconvenient reagents like lithium acetylides and formaldehyde (B43269). rsc.orgresearchgate.net

The reaction typically involves a terminal alkyne, which, in the presence of a base, undergoes nucleophilic attack on the carbon atom of Rongalite. rsc.orgrsc.org Preliminary mechanistic studies suggest that the reaction may not proceed through a formaldehyde intermediate. Instead, it is proposed that the terminal alkyne directly attacks the carbon atom of Rongalite, activated by the sulfoxylate anion (SO₂⁻) acting as a leaving group. rsc.orgrsc.org This method is characterized by its mild reaction conditions, short reaction times, and the use of an inexpensive and industrially available reagent. researchgate.net

Table 1: Synthesis of Primary Propargylic Alcohols using Rongalite

| Entry | Terminal Alkyne | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylacetylene | 3-Phenylprop-2-yn-1-ol | 85 |

| 2 | 1-Ethynylcyclohexene | 3-(Cyclohex-1-en-1-yl)prop-2-yn-1-ol | 78 |

| 3 | 3-Ethynylthiophene | 3-(Thiophen-3-yl)prop-2-yn-1-ol | 81 |

Data sourced from studies on the synthesis of primary propargylic alcohols using Rongalite. researchgate.net

The introduction of the phenoxy group is a critical step in the synthesis of this compound. This is typically achieved through etherification reactions, with the Williamson ether synthesis and the Mitsunobu reaction being prominent examples.

The Williamson ether synthesis is a widely used method that involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.comwikipedia.org In the context of this compound synthesis, this could involve the reaction of sodium phenoxide with a suitable electrophile such as 4-chlorobut-2-yn-1-ol. The reaction's success is contingent on using a primary alkyl halide to avoid elimination side reactions. wikipedia.org

The Mitsunobu reaction provides an alternative route for etherification, particularly useful for converting alcohols to a variety of functional groups, including ethers. missouri.eduwikipedia.org This reaction utilizes triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org For the synthesis of this compound, this would involve the reaction of but-2-yne-1,4-diol with phenol (B47542) in the presence of the Mitsunobu reagents. A key feature of this reaction is the inversion of stereochemistry at the alcohol carbon, which is a crucial consideration when chiral centers are present. missouri.edu The acidity of the nucleophile is an important factor, as it must be acidic enough to protonate the azodicarboxylate reagent to prevent side reactions. missouri.eduorganic-chemistry.org

Coupling reactions provide a powerful tool for constructing the carbon skeleton of this compound and its analogs. The Sonogashira coupling is a particularly relevant example, as it facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgjk-sci.com

In a potential synthetic route to this compound, a Sonogashira coupling could be envisioned between a protected propargyl alcohol and an aryl halide bearing a phenoxy group, or conversely, coupling of a terminal alkyne containing a phenoxy group with a suitable halide. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a versatile tool in the synthesis of complex molecules. wikipedia.orglibretexts.org

Catalytic Approaches in Alkynol Synthesis

Catalytic methods offer elegant and efficient pathways to alkynol synthesis, often proceeding with high selectivity and atom economy. Palladium and gold catalysts have emerged as particularly powerful tools in this domain.

Palladium catalysis has had a profound impact on organic synthesis, and its application in the construction of alkynols is no exception. nobelprize.org Palladium-catalyzed cross-coupling reactions are instrumental in forming the carbon-carbon bonds necessary for the alkynol backbone. nobelprize.org For instance, palladium-catalyzed reactions of propargylic compounds, such as carbonates, have been developed for the synthesis of various cyclic and acyclic molecules. jst.go.jpacs.org

In the context of phenoxyalkynols, a palladium catalyst can facilitate the coupling of a propargylic electrophile with a phenoxy-containing nucleophile. Furthermore, palladium-catalyzed domino reactions, such as the aminocarbonylation of alkynols, demonstrate the utility of these catalysts in the functionalization of the alkynol scaffold. nih.gov The choice of ligand is crucial in these reactions, as it can significantly influence both the activity and selectivity of the catalytic system. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions in Alkynol Chemistry

| Reaction Type | Substrates | Catalyst System | Product Type |

|---|---|---|---|

| Aminocarbonylation | Propargylic alcohols, Amines | Pd(MeCN)₂Cl₂ / Ligand | Itaconimides |

| Intermolecular Cyclization | 2,7-Alkadiynylic carbonates, Propargyl tertiary alcohols | Pd₂(dba)₃ / Ligand | Benzopolycycles |

| Hydroarylation | N-propargyl benzamides, Boronic acids | PdCl₂(PPh₃)₂ | N-allylbenzamides |

This table summarizes various palladium-catalyzed transformations involving alkynol derivatives. nih.govnih.govnih.gov

Gold catalysts, particularly gold(I) and gold(III) complexes, have gained significant attention for their ability to activate alkynes towards nucleophilic attack. nih.govacs.org This reactivity has been extensively applied in the synthesis and transformation of alkynols. nih.govresearchgate.net Gold-catalyzed reactions often proceed under mild conditions and exhibit unique reactivity compared to other transition metals. nih.gov

In the synthesis of phenoxyalkynols, gold catalysts can facilitate the intermolecular addition of phenols to alkynes, a direct method for introducing the phenoxy group. beilstein-journals.org Furthermore, gold-catalyzed cyclization and rearrangement reactions of alkynols are powerful methods for constructing complex molecular architectures. nih.govmdpi.com For example, gold-catalyzed cycloisomerization of alkynol-based systems is a valuable tool for the synthesis of various heterocyclic structures. researchgate.net The carbophilic nature of gold catalysts allows for the selective activation of the alkyne moiety in the presence of other functional groups. nih.gov

Gold-catalyzed reactions can also lead to skeletal rearrangements, providing access to diverse molecular scaffolds from readily available alkynol precursors. acs.org The outcome of these reactions can often be tuned by the choice of catalyst and reaction conditions, offering a high degree of control over the final product. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| But-2-yne-1,4-diol |

| 4-chlorobut-2-yn-1-ol |

| Diethyl azodicarboxylate (DEAD) |

| Diisopropyl azodicarboxylate (DIAD) |

| Palladium |

| Phenol |

| Propargyl alcohol |

| Rongalite (sodium hydroxymethanesulfinate) |

| Sodium phenoxide |

| Triphenylphosphine |

Other Metal-Mediated Syntheses of Alkynol Frameworks

The construction of the alkynol core structure is a critical step in the synthesis of this compound and related compounds. Various transition metals play a pivotal role in catalyzing the formation of carbon-carbon bonds, particularly the C(sp)-C(sp) bond of the alkyne and the C(sp)-C(sp3) bond connecting the alkyne to the alcohol moiety.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are widely employed for the synthesis of substituted alkynes. researchgate.net This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. While directly applied to the synthesis of related propargyl ketones, the principles can be adapted for alkynol synthesis. For instance, coupling a protected propargyl alcohol derivative with an appropriate aryl halide could be a viable route.

Copper-catalyzed reactions are also instrumental in the synthesis of alkynol frameworks. These can include the coupling of terminal alkynes with alkyl halides. acs.org The use of copper-based systems is particularly advantageous due to their propensity for reductive elimination, facilitating the formation of the desired carbon-carbon bonds. acs.org

Gold, silver, and other metals have also been utilized in the cyclization and functionalization of alkynes to construct various heterocyclic structures, demonstrating their utility in activating alkyne systems for further transformations. rsc.org Ruthenium catalysts have been employed in redox-isomerization reactions of propargylic alcohols, showcasing the versatility of metal catalysts in manipulating alkynol structures. nih.gov

Below is a table summarizing various metal-mediated reactions applicable to the synthesis of alkynol frameworks.

| Metal Catalyst | Reaction Type | Description |

| Palladium | Cross-coupling (e.g., Sonogashira) | Couples terminal alkynes with aryl/vinyl halides to form substituted alkynes. researchgate.net |

| Copper | Cross-coupling | Facilitates the coupling of terminal alkynes with alkyl halides. acs.org |

| Gold/Silver | Cyclization/Functionalization | Activates alkynes for intramolecular reactions to form cyclic structures. rsc.org |

| Ruthenium | Redox-Isomerization | Catalyzes the isomerization of propargylic alcohols. nih.gov |

| Nickel | Cross-coupling | Used for selective carbon-carbon bond formation. mdpi.com |

Stereoselective Synthesis of Phenoxyalkynol Derivatives

The presence of a stereocenter in derivatives of this compound necessitates the use of stereoselective synthetic methods to control the three-dimensional arrangement of atoms. This is crucial as different stereoisomers can exhibit distinct biological activities.

The asymmetric synthesis of chiral propargylic alcohols is a well-established field, providing access to key intermediates for more complex molecules. nih.gov Three primary strategies are employed: the enantioselective reduction of ynones, the asymmetric addition of alkynes to aldehydes, and the alkylation of ynals. nih.gov

The asymmetric addition of terminal alkynes to aldehydes is a convergent and highly utilized method. nih.gov This transformation can be catalyzed by chiral ligands complexed to metal centers, such as zinc. The use of chiral catalysts like (+)-N-methylephedrine in conjunction with Zn(OTf)2 has been shown to be effective for the addition of alkynes to aliphatic aldehydes with high enantioselectivity. nih.gov

Another powerful approach involves the sequential use of palladium and copper catalysis. A palladium-catalyzed cross-coupling of a terminal alkyne with an acetylenic ester can generate a stereodefined enyne, which then undergoes a regio- and enantioselective copper-catalyzed conjugate reduction to yield a chiral β-alkynyl ester. nih.gov This method demonstrates high functional group tolerance. nih.gov

Chiral auxiliaries represent another strategy, where an enantiopure group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. york.ac.uk After the desired stereocenter is created, the auxiliary is removed.

The following table outlines different asymmetric approaches to chiral alkynol intermediates.

| Approach | Description | Key Features |

| Asymmetric Alkyne Addition | Addition of a terminal alkyne to an aldehyde catalyzed by a chiral metal complex. nih.gov | Convergent, high enantioselectivity. nih.gov |

| Sequential Pd/Cu Catalysis | Cross-coupling to form an enyne followed by asymmetric conjugate reduction. nih.gov | High functional group tolerance. nih.gov |

| Chiral Auxiliaries | Temporary use of an enantiopure group to direct stereochemistry. york.ac.uk | Diastereomers can be separated by conventional methods. york.ac.uk |

| Enantioselective Ynone Reduction | Reduction of a prochiral ketone to a chiral alcohol using a chiral reducing agent. nih.gov | Provides access to secondary propargylic alcohols. nih.gov |

While not directly focused on this compound, the principles of diastereoselective control in the synthesis of related structures, such as phenoxy acrylates, are highly relevant. Diastereoselectivity refers to the preferential formation of one diastereomer over another.

Catalyst control is a key strategy for achieving diastereoselectivity. rsc.org By choosing an appropriate catalyst, it is possible to influence the transition state of a reaction to favor the formation of a specific diastereomer. rsc.org For example, in the formation of dihydropyrans, the choice of an amino diol catalyst can lead to unusual cis-selectivity through hydrogen bonding interactions in the transition state. rsc.org

Dual catalytic methods, including sequential, relay, and synergistic catalysis, have emerged as efficient strategies for controlling multiple stereogenic centers. nih.gov These approaches allow for the iterative or simultaneous control of the relative configuration of stereocenters. nih.gov

In the context of phenoxy acrylate synthesis, controlling the geometry of the double bond (E/Z isomerism) and the stereochemistry of any adjacent chiral centers is crucial. This can be achieved through various stereoselective reactions, such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, or aldol-type reactions, where the choice of reagents and reaction conditions dictates the diastereomeric outcome.

Preparative Scale Synthesis Considerations for this compound

Scaling up the synthesis of this compound from a laboratory setting to a preparative or industrial scale introduces several practical challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness.

Key considerations for large-scale synthesis include:

Reagent Cost and Availability: The cost and availability of starting materials, reagents, and catalysts become significant factors at a larger scale. Expensive or difficult-to-source materials may render a synthetic route economically unviable.

Reaction Conditions: Reactions that are feasible on a small scale, such as those requiring cryogenic temperatures or high pressures, may be difficult and costly to implement on a large scale. The ideal preparative-scale reaction is conducted under mild conditions.

Purification: Chromatographic purification, which is common in laboratory-scale synthesis, is often impractical for large quantities of material. Alternative purification methods such as crystallization, distillation, or extraction are preferred.

Safety: The potential hazards associated with the reagents and reaction conditions must be carefully evaluated and managed. This includes considerations of flammability, toxicity, and exothermicity.

Waste Management: The generation of chemical waste is a significant environmental and economic concern. Atom-economic reactions, which maximize the incorporation of starting materials into the final product, are highly desirable.

Process Robustness: The synthetic route should be robust and reproducible, providing consistent yields and purity on a large scale.

An example of a large-scale synthesis of a related building block, (E)-4-amino-2-methylbut-2-en-1-ol, highlights some of these considerations. The synthesis was designed to be accessible on an industrial scale, indicating a focus on practical and scalable reaction steps. researchgate.net

Mechanistic Investigations of Reactions Involving 4 Phenoxybut 2 Yn 1 Ol and Analogues

Detailed Mechanistic Pathways of Gold-Catalyzed Processes

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for the activation of alkynes and other unsaturated systems. nih.govfrontiersin.org Their strong π-acidity allows for the selective activation of carbon-carbon multiple bonds, facilitating a diverse range of cyclization and annulation reactions. nih.gov

Activation of Propargylic Compounds in Cyclization Reactions

The gold-catalyzed activation of propargylic alcohols, such as 4-phenoxybut-2-yn-1-ol, is a cornerstone of modern organic synthesis. dntb.gov.ua The generally accepted mechanism commences with the coordination of the gold catalyst to the alkyne moiety, forming a π-complex. rsc.org This coordination increases the electrophilicity of the alkyne, rendering it susceptible to nucleophilic attack.

In the context of cyclization reactions, an intramolecular nucleophile, such as a strategically placed hydroxyl or amino group, can attack the activated alkyne. For analogues of this compound, this can lead to the formation of various heterocyclic structures. The regioselectivity of this attack is often governed by Baldwin's rules, with exo-dig cyclizations generally being favored over endo-dig pathways. For instance, the cyclization of alk-4-yn-1-ones, which are structurally related to this compound, can proceed via a 5-exo-dig pathway to form furans or a 6-endo-dig pathway to yield 4H-pyrans, depending on the substitution pattern. nih.gov

Computational studies, specifically Density Functional Theory (DFT), have been instrumental in elucidating these pathways. rsc.org DFT calculations on the gold(I)-catalyzed cyclization of propargylic amides reveal a stepwise mechanism involving:

π-Complexation: The gold catalyst coordinates to the alkyne.

Nucleophilic Attack: An intramolecular nucleophilic addition occurs.

Proton Transfer: A deprotonation-protonation sequence, often mediated by the counteranion or the product itself (autocatalysis), leads to the final cyclized product and regeneration of the catalyst. rsc.org

The nature of the ligand on the gold center and the substitution on the propargylic compound can significantly influence the reaction pathway and efficiency. rsc.org

Elucidation of Selectivity in Gold-Catalyzed Annulations

Gold-catalyzed annulations involving propargylic alcohols can lead to a variety of complex carbocyclic and heterocyclic frameworks. The selectivity of these reactions—chemoselectivity, regioselectivity, and stereoselectivity—is a critical aspect of their synthetic utility.

In reactions of 1,3-diarylpropargyl alcohols with aryl nucleophiles, the reaction outcome can be tuned by modifying the catalyst, solvent, and temperature. nih.gov Gold(III) catalysts have been shown to be highly effective in promoting these transformations, leading selectively to 1,1,3-triarylallenes, diaryl-indenes, or tetraaryl-allyl products. nih.gov The initial step is often a C3 nucleophilic substitution on the propargyl alcohol, followed by either an intramolecular or intermolecular hydroarylation.

DFT calculations have provided significant insights into the chemoselectivity of gold(I)-catalyzed reactions of propargyl esters. frontiersin.org These studies have shown that in the absence of additives, a Rautenstrauch rearrangement to form cyclopentenones is favored. However, the presence of a co-catalyst like 1,2,3-triazole can alter the reaction pathway, promoting nucleophilic attack and changing the chemoselectivity. frontiersin.org

The table below summarizes the tunable selectivity observed in gold-catalyzed reactions of propargyl alcohols with aryl nucleophiles.

| Catalyst | Solvent | Temperature | Major Product |

| AuCl₃ | Dioxane | 25 °C | 1,1,3-Triarylallene |

| AuCl₃ | Dioxane | 100 °C | Diaryl-indene |

| AuCl₃ | Toluene | 100 °C | Tetraaryl-allyl |

This table is a generalized representation based on findings for 1,3-diarylpropargyl alcohols and may serve as a predictive model for the behavior of this compound under similar conditions. nih.gov

Mechanistic Studies of Alkynol Semi-Hydrogenation

The selective semi-hydrogenation of alkynes to cis-alkenes is a fundamentally important transformation in organic synthesis. For alkynols like this compound, achieving high selectivity for the corresponding alkene without over-reduction to the alkane is a significant challenge. Palladium-based catalysts are most commonly employed for this purpose.

The generally accepted mechanism for palladium-catalyzed alkyne semi-hydrogenation involves the following key steps:

Adsorption: The alkyne adsorbs onto the surface of the palladium catalyst.

Hydrogen Activation: Molecular hydrogen dissociates into hydrogen atoms on the palladium surface.

Stepwise Hydrogenation: The adsorbed alkyne undergoes sequential addition of two hydrogen atoms to form the alkene.

Desorption: The newly formed alkene desorbs from the catalyst surface.

The selectivity for the cis-alkene arises from the syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface. The selectivity against over-hydrogenation is attributed to the stronger adsorption of the alkyne to the palladium surface compared to the alkene. As long as the alkyne is present in the reaction mixture, it will preferentially occupy the active sites on the catalyst, preventing the alkene from being readsorbed and further hydrogenated. mdpi.com

Recent studies have shown that soluble Pd(0) species, generated in situ from simple palladium salts, can be highly efficient catalysts for the semi-hydrogenation of alkynes, exhibiting high activity and selectivity. nih.govacs.org The performance of these catalysts can be tuned by selectively poisoning the more active edge and corner sites of the palladium nanoparticles, which can improve selectivity without drastically reducing activity. rsc.org

The following table presents a comparison of different palladium catalysts used in the semi-hydrogenation of a model alkynol.

| Catalyst | Selectivity to Alkene (%) | Initial Turnover Frequency (TOF₀) (s⁻¹) |

| PdCl₂ | >95 | 440 |

| Lindlar Catalyst | High | Lower than PdCl₂ |

| c-Pd/TiS | High | Lower than PdCl₂ |

Data is for the hydrogenation of 3-methyl-1-pentyn-3-ol (B165628) and serves as a representative example for alkynol semi-hydrogenation. nih.gov

Radical Pathways and Single-Electron Transfer Mechanisms in Related Reactions

While many reactions of alkynes and propargylic alcohols proceed through ionic intermediates, radical pathways and single-electron transfer (SET) mechanisms offer alternative and complementary reactivity. These pathways are often initiated by photoredox catalysts, transition metals, or electrochemical methods.

In the context of analogues of this compound, a radical pathway could be initiated by the homolytic cleavage of a C-H bond or by a SET process involving the alkyne or another functional group. For instance, a SET event could lead to the formation of a radical cation or radical anion, which could then undergo further reactions such as cyclization or addition.

While specific studies on radical reactions of this compound are not prevalent in the literature, analogous systems provide valuable insights. For example, the Minisci-type C-H alkylation of heteroarenes, which proceeds through a radical mechanism, demonstrates the potential for functionalizing aromatic rings under radical conditions.

The key steps in a hypothetical radical cyclization of an analogue of this compound could include:

Radical Generation: Formation of a radical at a specific position in the molecule.

Radical Cyclization: Intramolecular addition of the radical to the alkyne.

Radical Termination/Propagation: The resulting vinyl radical could be quenched by a hydrogen atom donor or participate in a chain propagation step.

The regioselectivity of the radical cyclization would be governed by the relative stability of the resulting radical intermediates, with 5-exo-trig cyclizations often being kinetically favored.

Computational Chemistry and Density Functional Theory (DFT) Analyses of Reaction Energetics and Intermediates

Computational chemistry, particularly DFT, has become an indispensable tool for investigating reaction mechanisms, predicting reaction outcomes, and designing new catalysts. researchgate.net For reactions involving this compound and its analogues, DFT calculations can provide detailed information on the energetics of different reaction pathways, the structures of transition states and intermediates, and the role of the catalyst and solvent.

In the study of gold-catalyzed reactions, DFT has been used to:

Elucidate Reaction Mechanisms: As discussed in section 4.1.1, DFT calculations have been crucial in mapping out the stepwise mechanism of gold-catalyzed cyclizations. rsc.org

Explain Selectivity: DFT can be used to calculate the energy barriers for different reaction pathways, thereby explaining the observed regioselectivity and chemoselectivity. For example, in the gold-catalyzed cycloisomerization of dienediynes, DFT calculations have shown that steric effects induced by bulky ligands are important for diastereocontrol. pku.edu.cnnih.gov

Characterize Intermediates: DFT can be used to predict the structures and stabilities of key intermediates, such as gold-carbene and gold-vinylidene species, which are often difficult to observe experimentally. frontiersin.org

The following table shows a simplified example of how DFT can be used to compare the feasibility of different cyclization pathways for a model dienediyne.

| Pathway | Relative Energy of Transition State (kcal/mol) |

| 5-endo-dig | 0.0 |

| 4-exo-dig | +8.3 |

This data indicates that the 5-endo-dig cyclization is significantly more favorable than the 4-exo-dig pathway for the model system studied. pku.edu.cn

Similarly, for hydrogenation reactions, DFT can be used to model the adsorption of reactants on the catalyst surface, calculate the energy barriers for hydrogen addition, and understand the factors that control selectivity. These computational insights are invaluable for the rational design of more efficient and selective catalysts.

Advanced Spectroscopic and Analytical Characterization in Research of 4 Phenoxybut 2 Yn 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR (Proton NMR) analysis of 4-Phenoxybut-2-yn-1-ol identifies all unique proton environments in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the multiplicity (splitting pattern) reveals the number of neighboring protons. In a study detailing the synthesis of this compound, the ¹H NMR spectrum was recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃). rsc.org

The data reveals characteristic signals for the aromatic protons of the phenoxy group, which appear in the range of δ 6.88-7.23 ppm. rsc.org The two methylene (B1212753) groups (CH₂) adjacent to the oxygen atom and the hydroxyl group appear as singlets at δ 4.66 and 4.23 ppm, respectively. rsc.org The hydroxyl proton itself gives rise to a signal at δ 1.62 ppm. rsc.org

Interactive ¹H NMR Data Table for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.23 | Triplet (t) | 2H | Ar-H (meta to -O) |

| 6.94–6.88 | Multiplet (m) | 3H | Ar-H (ortho & para to -O) |

| 4.66 | Singlet (s) | 2H | O-CH₂ -C≡ |

| 4.23 | Singlet (s) | 2H | ≡C-CH₂ -OH |

| 1.62 | (Not specified) | 1H | -OH |

Data sourced from a 400 MHz spectrum in CDCl₃. rsc.org

¹³C NMR (Carbon-13 NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum shows signals for the aromatic carbons, the two sp-hybridized carbons of the alkyne, and the two sp³-hybridized methylene carbons. rsc.org The carbon attached to the phenoxy oxygen appears furthest downfield in the aromatic region at δ 157.6 ppm, while the acetylenic carbons are observed at δ 85.5 and 80.7 ppm. rsc.org

Interactive ¹³C NMR Data Table for this compound

| Chemical Shift (δ) ppm | Assignment |

| 157.6 | C -O (Aromatic) |

| 129.5 | C -H (Aromatic) |

| 121.5 | C -H (Aromatic) |

| 114.8 | C -H (Aromatic) |

| 85.5 | -O-CH₂-C ≡ |

| 80.7 | ≡C -CH₂-OH |

| 55.9 | O-C H₂- |

| 51.1 | -C H₂-OH |

Data sourced from a 100 MHz spectrum in CDCl₃. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C₁₀H₁₀O₂. The theoretical exact mass can be calculated based on the masses of the most abundant isotopes of carbon, hydrogen, and oxygen.

Theoretical Exact Mass Calculation:

10 x Carbon (¹²C) = 10 x 12.000000 = 120.000000

10 x Hydrogen (¹H) = 10 x 1.007825 = 10.078250

2 x Oxygen (¹⁶O) = 2 x 15.994915 = 31.989830

Total (Neutral Molecule): 162.068080 Da

An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass of a protonated molecule ([M+H]⁺) or a sodiated adduct ([M+Na]⁺). The experimentally measured mass is then compared to the calculated value. A match within a very narrow tolerance (typically < 5 ppm) confirms the molecular formula. While specific experimental HRMS data for this compound is not detailed in available literature, analyses of similar compounds are routinely performed on instruments like Fourier-transform ion cyclotron resonance mass spectrometers (FT-ICR MS). rsc.org

Interactive HRMS Data Table for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M] | C₁₀H₁₀O₂ | 162.068080 |

| [M+H]⁺ | C₁₀H₁₁O₂⁺ | 163.075355 |

| [M+Na]⁺ | C₁₀H₁₀NaO₂⁺ | 185.057299 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending), providing a "fingerprint" of the functional groups present.

For this compound, key functional groups produce characteristic signals:

-OH group: A strong, broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ is indicative of the alcohol's O-H stretching vibration, broadened due to hydrogen bonding.

C≡C group: The alkyne C≡C stretch is expected to produce a weak to medium intensity band in the IR spectrum around 2100-2260 cm⁻¹. Due to the molecule's asymmetry, this band should also be visible in the Raman spectrum.

C-O groups: The aryl-ether C-O-C asymmetric stretch typically appears as a strong band in the IR spectrum between 1200-1275 cm⁻¹. The alcohol C-O stretch is found in the 1000-1260 cm⁻¹ region.

Aromatic Ring: C-H stretching vibrations on the phenyl ring are observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region.

Interactive Table of Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (broad) | IR |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |

| Alkyne (-C≡C-) | C≡C Stretch | 2100 - 2260 (weak) | IR, Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |

| Aryl Ether (Ar-O-C) | C-O Stretch | 1200 - 1275 (strong) | IR |

| Alcohol (C-OH) | C-O Stretch | 1000 - 1260 (strong) | IR |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. By diffracting X-rays off the electron clouds of atoms arranged in a crystal lattice, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, a successful single-crystal X-ray diffraction experiment would provide definitive proof of its molecular structure. It would confirm the connectivity of the phenoxy, butynyl, and hydroxyl moieties. Furthermore, it would reveal the conformation of the molecule in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing arrangement. As of now, a publicly available crystal structure for this compound has not been reported in crystallographic databases.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC-MS, UHPLC)

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing volatile and thermally stable compounds. A sample of this compound would be vaporized and separated on a capillary column. The retention time is characteristic of the compound under specific conditions. The separated compound then enters a mass spectrometer, which provides a mass spectrum that can be used to confirm its identity. A GC chromatogram of a pure sample would show a single major peak.

Ultra-High-Performance Liquid Chromatography (UHPLC) is a highly efficient liquid chromatography technique used for separating a wide range of compounds. For this compound, a reversed-phase UHPLC method would likely be used, where the compound is separated based on its hydrophobicity. A purity analysis by UHPLC coupled with a detector (e.g., UV-Vis or MS) would involve integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. For a high-purity sample, the chromatogram should be dominated by a single peak at a specific retention time. In synthetic procedures, flash column chromatography over silica (B1680970) gel is commonly used for the initial purification of this compound. rsc.org

Synthetic Utility of 4 Phenoxybut 2 Yn 1 Ol in Complex Molecule Synthesis

Precursor in the Total Synthesis of Natural Products and Bioactive Compounds

The total synthesis of natural products and bioactive compounds is a cornerstone of organic chemistry, providing access to complex molecules with significant therapeutic potential. benthamdirect.comnih.gov Propargylic alcohols, such as 4-Phenoxybut-2-yn-1-ol, are valuable starting materials in these synthetic endeavors. thieme-connect.com The alkyne and alcohol functionalities allow for a variety of transformations, making them key building blocks for constructing intricate molecular architectures found in nature. nih.govcaltech.edunih.gov

While specific total syntheses commencing directly from this compound are not extensively documented in prominent literature, its structural motifs are present in numerous bioactive molecules. The propargyl alcohol unit is a key synthon that can be elaborated into various functional groups. For instance, the triple bond can undergo hydration, reduction, or coupling reactions to build carbon skeletons, while the alcohol can be oxidized or used as a nucleophile. thieme-connect.com The phenoxy group provides a stable aromatic component that is a common feature in many biologically active natural products, influencing properties such as binding affinity and metabolic stability.

The potential applications of this compound as a precursor can be inferred from synthetic strategies targeting broader classes of compounds. Its structure is amenable to inclusion in synthetic pathways for molecules where a C4 chain linked to an aromatic system is required. The development of synthetic strategies often focuses on the efficient construction of key fragments, and this compound represents a readily available C4 building block with differentiated functionality at each end.

Building Block for Architecturally Diverse Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. researchgate.net Propargyl alcohols are privileged synthons for the construction of a broad spectrum of nitrogen- and oxygen-containing heterocycles. benthamdirect.comresearchgate.net The dual reactivity of this compound, stemming from its nucleophilic triple bond and the versatile alcohol group, makes it an excellent candidate for various cyclization strategies. researchgate.net

The synthesis of heterocycles from propargylic alcohols can proceed through several mechanisms, including:

Intramolecular Cyclization: The alcohol group can act as an internal nucleophile, attacking the activated alkyne.

Cycloisomerization: Transition metal catalysts, particularly gold, can activate the alkyne, promoting cyclization reactions. acs.org

Cycloaddition and Cyclo-condensation Reactions: The propargyl alcohol can react with other molecules in a concerted or stepwise fashion to form rings. researchgate.net

These reactions provide access to a wide variety of heterocyclic cores. For example, reactions with nitrogen-based nucleophiles can lead to the formation of pyrroles, pyridines, and other N-heterocycles, which are core structures in many pharmaceuticals. acs.org Density functional theory calculations have been used to elucidate the mechanisms and chemoselectivity in the synthesis of N-heterocycles from propargyl alcohols. acs.org The phenoxy substituent on the butynyl chain can influence the reactivity and regioselectivity of these cyclization reactions, offering a handle to fine-tune the synthesis toward desired products.

| Heterocyclic System | General Reaction Type | Typical Reagents/Catalysts | Reference |

|---|---|---|---|

| Pyrroles | Intramolecular Cyclization/Addition | Amines, Gold(I) or Silver(I) catalysts | acs.org |

| Furans | Cycloisomerization | Transition metal catalysts (e.g., Au, Pt, Ru) | researchgate.net |

| Oxazoles | Cyclo-condensation | Amides, Metal catalysts | researchgate.net |

| Dihydropyridinones | Gold-Catalyzed Cyclization | N-protected 5-aminopent-2-yn-1-ol | acs.org |

| Benzimidazole Thiazines | BF₃·OEt₂-Catalyzed Cyclization | Benzimidazole thiols | acs.org |

Intermediate in the Development of Specialized Chemical Probes and Analogs

Chemical probes are small molecules used to study biological processes and validate drug targets. nih.govnih.gov The synthesis of analogs and the study of structure-activity relationships (SAR) are crucial for developing potent and selective probes. nih.gov The 4-alkoxy-but-2-yn-1-ol scaffold, exemplified by this compound, serves as a valuable intermediate in the synthesis of such molecules, particularly enzyme inhibitors.

A notable example is the development of inhibitors for 5-Lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators implicated in diseases like asthma and cancer. nih.govresearchgate.netbohrium.com Research has shown that derivatives of a closely related compound, 4-(benzyloxy)-1-phenylbut-2-yn-1-ol, exhibit inhibitory activity against 5-LOX. In these studies, the butynol (B8639501) core is used as a scaffold, and modifications are made to the substituents to optimize biological activity.

The synthetic strategy often involves coupling the propargyl alcohol with various aromatic or heterocyclic moieties and modifying the ether linkage to explore the chemical space around the core structure. These systematic modifications allow researchers to establish a clear SAR, identifying which structural features are critical for enzyme inhibition. For instance, the nature of the aromatic group in the ether (e.g., phenoxy vs. benzyloxy) and substitutions on the phenyl ring attached to the alcohol can significantly impact potency and selectivity. nih.gov This highlights the role of this compound and similar structures as key intermediates for generating libraries of compounds for biological screening and probe development. tandfonline.com

| Compound Class | Key Structural Feature | Biological Target | Key Finding | Reference |

|---|---|---|---|---|

| 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives | But-2-yn-1-ol core with benzyloxy ether | 5-Lipoxygenase (5-LOX) | Certain derivatives show good inhibitory activity, with IC₅₀ values in the micromolar range. | nih.gov |

| Acylnitroso Hetero-Diels-Alder Cycloadducts | Iron-chelating inhibitors | 5-Lipoxygenase (5-LOX) | A lead compound showed excellent inhibitory activity (IC₅₀ = 51 nM) and promising anti-tumorogenic properties in vivo. | nih.gov |

| 1,5-Diarylimidazoles | Multi-target feature | COX/5-LOX | Derivatives preserved properties of pro-structures, with one compound showing 92% inhibition of LTB₄ at 10 µM. | nih.gov |

Role in the Synthesis of Advanced Organic Materials

The unique chemical functionalities of this compound make it a promising candidate as a monomer or precursor for the synthesis of advanced organic functional materials. The terminal alkyne group is particularly useful for polymerization reactions, enabling the creation of novel polymers with tailored properties. rawsource.com

The alkyne moiety can participate in several powerful polymer-forming reactions:

Azide-Alkyne Cycloaddition (Click Chemistry): The terminal alkyne can react with azide-functionalized molecules or polymers in a highly efficient and specific "click" reaction to form stable triazole linkages. This method is widely used to create functionalized polymers, cross-linked networks, and nanoemulsions for applications like drug delivery. researchgate.netnih.gov

Cyclotrimerization: In the presence of suitable catalysts, three alkyne units can undergo cyclotrimerization to form a benzene (B151609) ring. When applied to monomers with multiple alkyne groups, this reaction leads to the formation of highly cross-linked, hyperbranched polyarylenes with excellent thermal stability. oup.com

Thermal Curing: Propargyl ether moieties can undergo thermal curing, often involving a Claisen rearrangement to form a chromene, which then cross-links to create a robust thermoset network. rsc.org These materials are known for their high glass transition temperatures (Tg), high modulus, and excellent thermal stability. rsc.org

The phenoxy group in this compound can also contribute desirable properties to the resulting material, such as enhanced thermal stability, flame resistance, and solubility in organic solvents, which is beneficial for processing. rsc.org Polymers derived from propargyl ethers have been investigated for applications as insulating materials in the microelectronics industry and as fire-resistant networks for aerospace applications. rsc.orgrsc.org While this compound itself is not widely cited in materials literature, its structure is representative of the class of propargyl ether monomers used to create high-performance polymers. rsc.orgrsc.org

Future Research Directions and Emerging Theoretical Perspectives on 4 Phenoxybut 2 Yn 1 Ol

Development of Innovative Catalytic Systems for Enhanced Reactivity and Selectivity

Future research will likely focus on the development of novel catalytic systems to control the reactivity and selectivity of transformations involving 4-phenoxybut-2-yn-1-ol. While palladium catalysis has been shown to be effective for specific transformations, there is considerable scope for exploring a wider range of metal and organocatalysts. rsc.org

Promising Catalytic Approaches:

| Catalyst Type | Potential Application for this compound | Desired Outcome |

| Gold Catalysis | Meyer-Schuster rearrangement, hydration, and cyclization reactions. nih.gov | Access to α,β-unsaturated ketones, α-hydroxy ketones, and various heterocyclic structures with high efficiency and selectivity. nih.govmdpi.com |

| Rhodium and Ruthenium Catalysis | Annulation reactions, propargylic substitution. researchgate.net | Construction of complex carbocyclic and heterocyclic scaffolds. researchgate.net |

| Copper Catalysis | A3 coupling (aldehyde-alkyne-amine), hydration reactions. mdpi.comnih.gov | Synthesis of propargylamines and α-hydroxy ketones under mild and environmentally friendly conditions. mdpi.comnih.gov |

| Brønsted and Lewis Acid Catalysis | Meyer-Schuster rearrangement, multicomponent reactions. researchgate.net | Metal-free transformations leading to diverse molecular architectures. researchgate.net |

The development of chiral catalysts for asymmetric transformations of this compound is a particularly important avenue. nih.gov This would enable the synthesis of enantioenriched compounds, which are of significant interest in medicinal chemistry and materials science.

Exploration of Novel Reaction Pathways and Multi-Component Transformations

The bifunctional nature of this compound, possessing both an alkyne and a hydroxyl group, makes it an ideal candidate for the exploration of novel reaction pathways and multicomponent reactions (MCRs). researchgate.net MCRs are highly efficient processes that allow for the synthesis of complex molecules in a single step from three or more starting materials, thereby reducing waste and improving atom economy. nih.gov

Future research could explore the participation of this compound in various MCRs, such as A3 coupling, Pauson-Khand reactions, and other annulation strategies, to generate molecular diversity. researchgate.netnih.govnih.gov The phenoxy group can also be envisaged to participate in or direct certain transformations, leading to unique molecular skeletons.

Potential Novel Transformations:

Tandem Cyclization/Functionalization: Designing reactions where an initial transformation of the propargylic alcohol moiety triggers a subsequent cyclization involving the phenoxy ring or a tethered functional group.

Electrophilic Intercepted Meyer-Schuster Rearrangement: Trapping the intermediate allenolates from a Meyer-Schuster rearrangement with various electrophiles to introduce new functional groups. researchgate.net

Direct Transformation to Allenes: Investigating catalytic systems that can directly convert this compound into valuable allene derivatives. rsc.org

Integration into Sustainable and Green Chemistry Methodologies

A significant future direction for the chemistry of this compound lies in its integration with sustainable and green chemistry principles. This involves the development of processes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

Key Green Chemistry Approaches:

Flow Chemistry: The use of continuous-flow reactors can offer several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automated synthesis and optimization. Exploring the reactions of this compound under flow conditions could lead to more efficient and scalable synthetic routes.

Solvent-Free Conditions: Conducting reactions in the absence of a solvent or in greener alternatives like water or bio-based solvents is a cornerstone of green chemistry. nih.govrsc.org Research into solvent-free transformations of this compound, potentially utilizing mechanochemistry or solid-supported catalysts, is a promising area. nih.govrsc.org

Catalysis with Earth-Abundant Metals: Shifting from precious metal catalysts (e.g., palladium, rhodium, gold) to more abundant and less toxic metals like iron, copper, and zinc would significantly enhance the sustainability of synthetic processes involving this compound. nih.gov

Advanced Computational Modeling for Predictive Understanding of Reactivity and Stereochemistry

Computational chemistry and theoretical modeling are poised to play a crucial role in accelerating the development of new reactions and catalysts for this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to elucidate reaction mechanisms, predict the stereochemical outcome of reactions, and design more efficient catalysts. nih.gov

Applications of Computational Modeling:

| Computational Method | Research Focus | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for catalytic transformations. nih.gov | Understanding transition state geometries and activation energies to rationalize and predict reactivity and selectivity. nih.gov |

| Molecular Dynamics (MD) | Simulation of solvent effects and catalyst-substrate interactions. | Insights into the role of the reaction environment on the reaction outcome. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of the structural features of catalysts with their performance. | Rational design of new and improved catalysts for specific transformations of this compound. |

By building accurate computational models, researchers can screen potential catalysts and reaction conditions in silico, thereby reducing the need for extensive experimental work and accelerating the discovery of novel synthetic methodologies. researchgate.net

Synergistic Approaches Combining this compound with Other Chemical Platforms

The future of organic synthesis will increasingly rely on synergistic approaches that combine different chemical platforms to achieve unprecedented levels of efficiency and complexity. This compound can be a valuable partner in such synergistic strategies.

Potential Synergistic Combinations:

Photoredox Catalysis: Combining the chemistry of this compound with photoredox catalysis could enable novel transformations under mild conditions, driven by visible light. This could open up new avenues for radical-based functionalization of the alkyne or the activation of the propargylic C-O bond.

Biocatalysis: The use of enzymes to perform selective transformations on this compound could provide access to chiral building blocks with high enantiopurity. This approach aligns well with the principles of green chemistry.

Dual Catalysis: Employing two distinct catalysts that work in concert to promote a cascade reaction involving this compound could lead to the rapid construction of complex molecular architectures from simple starting materials.

By exploring these synergistic approaches, the synthetic utility of this compound can be significantly expanded, enabling the development of innovative solutions to challenges in various fields of chemical science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。